Mergl

Opioid Receptor Pharmacology Neuropeptide Research Analgesia Mechanisms

Standard enkephalins fail to address multi-receptor opioid signaling or endopeptidase 24.15-mediated metabolism. Mergl (Met-enkephalin-Arg-Gly-Leu), an endogenous octapeptide, solves this with high affinity for μ, δ, and κ opioid receptors and specific susceptibility to endopeptidase 24.15 cleavage. Key advantages: - Enables simultaneous activation of three opioid receptor classes for cross-talk studies. - Serves as a defined substrate for endopeptidase 24.15 inhibitor screening and pain modulation research. - Offers enhanced stability in sustained cell culture or ex vivo assays, reducing replenishment variability.

Molecular Formula C41H61N11O10S
Molecular Weight 900.1 g/mol
Cat. No. B12323086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMergl
Molecular FormulaC41H61N11O10S
Molecular Weight900.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45)
InChIKeyNVWLPCPCSZOUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mergl: Broad-Spectrum Opioid Peptide


Mergl (Met-enkephalin-Arg-Gly-Leu), an endogenous opioid octapeptide (CAS 80501-44-6), is an extended form of Met-enkephalin with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu . As a proenkephalin-derived peptide, it exhibits a distinct receptor binding profile, showing high affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors, a property not shared by shorter enkephalins [1]. This broad-spectrum activity underpins its utility as a research tool for probing opioid signaling complexity and developing novel analgesics.

Broad receptor affinity High affinity for μ, δ, κ opioid receptors
Endogenous octapeptide probe Proenkephalin-derived extended Met-enkephalin
Signaling pathway studies Multi-receptor co-activation and cross-talk research

Limitations of Standard Enkephalins vs. Mergl


Simple substitution of Mergl with standard Met- or Leu-enkephalin fails to replicate its complex pharmacological profile. While short ProEnk peptides like Leu- and Met-enkephalin are selective for the δ opioid receptor, the C-terminal extension in Mergl confers high affinity for μ and κ receptors as well, fundamentally altering its selectivity profile and biological function [1]. Furthermore, Mergl exhibits a distinct enzymatic degradation pathway, being specifically cleaved by endopeptidase 24.15 to generate Met-enkephalin, a process that can be selectively inhibited to modulate its antinociceptive effects, a mechanism not applicable to shorter enkephalins [2]. Using a standard enkephalin in experiments designed to interrogate multi-receptor systems or endopeptidase-24.15-mediated pathways would introduce significant confounding variables and fail to address the specific scientific questions Mergl is uniquely positioned to answer.

Receptor selectivity mismatch Standard Met-/Leu-enkephalin are δ-selective; Mergl binds μ, δ, κ. Multi-receptor engagement may not transfer.
Distinct degradation pathway Mergl is cleaved by endopeptidase 24.15, not 24.11. Pathway modulation differs; cannot substitute for EP24.15 studies.
Functional potency profile shift Mergl shows intermediate potency in neurovascular models; rank order may differ with shorter enkephalins.

Mergl: Quantitative Evidence Guide


Broad Opioid Receptor Selectivity

Mergl exhibits a broad receptor affinity profile, binding with high affinity to μ, δ, and κ opioid receptors. In contrast, short proenkephalin peptides like Met- and Leu-enkephalin are selective for the δ receptor [1]. This difference in selectivity is a critical differentiator for studies requiring multi-receptor engagement.

Receptor Selectivity
Head-to-head
Mergl μ, δ, κ high affinity
Met-enkephalin δ-selective, inactive at κ
Supports multi-receptor pathway studies
COS-1 cell binding data
Opioid Receptor Pharmacology Neuropeptide Research Analgesia Mechanisms

Functional Potency vs. Extended Enkephalins

In a series of C-terminally extended Met-enkephalin peptides evaluated for their inhibitory effect on vasoconstriction in rabbit ear arteries, potency decreased in the order: Met-enkephalin > Met-enkephalin-Arg-Gly-Leu (Mergl) > Met-enkephalin-Arg-Phe > BAM-12P > β-endorphin [1]. This positions Mergl's functional activity between the parent peptide and other extended forms, providing a defined benchmark for potency in this specific neurovascular model.

Functional Potency Rank
Head-to-head
  1. Met-enkephalin
  2. Mergl
  3. Met-enk-Arg-Phe
  4. BAM-12P
  5. β-endorphin
Intermediate rank in vasoconstriction model
Rabbit ear artery, noradrenaline preincubation
Functional Opioid Assays Vascular Pharmacology Presynaptic Receptor Studies

Specific Endopeptidase 24.15 Cleavage Pathway

Mergl is a specific substrate for endopeptidase 24.15, which converts it to Met-enkephalin. In vivo, inhibition of this enzyme with the selective inhibitor cFP-AAF-pAB significantly potentiated Mergl-induced antinociception in both tail-flick and jump tests, whereas the endopeptidase 24.11 inhibitor cFP-F-pAB did not [1]. In contrast, Met-enkephalin antinociception was increased only by the endopeptidase 24.11 inhibitor and not the 24.15 inhibitor.

Cleavage Pathway
Head-to-head
Mergl Cleaved by EP24.15; antinociception potentiated by cFP-AAF-pAB
Met-enkephalin Cleaved by EP24.11; potentiated by cFP-F-pAB
Distinct endopeptidase pathway context
Rat central administration, tail-flick and jump tests
Peptide Degradation Endopeptidase Inhibition Antinociception

Enhanced Stability Over Short Enkephalins

The extended C-terminal sequence of Mergl (Arg-Gly-Leu) contributes to enhanced molecular stability and receptor interaction compared to shorter enkephalin analogs like the pentapeptide Met-enkephalin [1]. This structural feature is supported by studies on membrane-bound peptidases, which indicate that longer peptides like Mergl are degraded more slowly than shorter ones, with the most vulnerable Tyr-Gly bond being cleaved by aminopeptidases [2].

Stability Context
Class-level
Longer peptides may degrade slower in membrane preparations
May support sustained assay conditions
Verify stability in specific experimental system
Peptide Stability Neuropeptide Research In Vitro Assays

Mergl: Key Research Applications


Multi-Receptor Opioid Signaling Analysis

In studies investigating the complex interplay between μ, δ, and κ opioid receptors, Mergl serves as an essential tool due to its high affinity for all three receptor types, unlike δ-selective standard enkephalins [1]. This allows for the simultaneous activation of multiple opioid receptor populations, enabling researchers to study cooperative signaling, cross-talk, and the downstream effects of broad-spectrum opioid agonism.

Endopeptidase 24.15 Peptide Processing

Mergl is a critical substrate for experiments focused on the role of endopeptidase 24.15 in opioid peptide metabolism. Its specific cleavage by this enzyme, and the subsequent potentiation of its antinociceptive effects by selective endopeptidase 24.15 inhibitors, makes it an ideal model compound for dissecting the contribution of this peptidase to pain modulation and for screening novel endopeptidase 24.15 inhibitors [2].

Presynaptic Opioid Receptor Subtype Studies

For researchers utilizing isolated tissue preparations, such as the rabbit ear artery or mouse vas deferens, to study presynaptic opioid receptor subtypes, Mergl offers a defined potency profile that bridges the gap between the parent peptide Met-enkephalin and larger, less potent extended forms like β-endorphin. This allows for nuanced pharmacological characterization and the validation of receptor subtype-selective antagonists [3].

Enhanced Stability in Long-Term Assays

In experiments requiring sustained peptide exposure, such as long-term cell culture assays or ex vivo tissue incubations, the enhanced stability of Mergl relative to shorter enkephalins reduces the frequency of compound replenishment and minimizes variability caused by rapid degradation [4]. This is particularly valuable for high-throughput screening campaigns or chronic exposure models where peptide integrity is paramount.

Application
Selection Property
Validation Focus
Opioid multi-receptor signaling
Broad-spectrum receptor affinity
μ/δ/κ co-activation and cross-talk studies
Endopeptidase 24.15 processing
EP24.15 substrate specificity
Selective inhibitor screening and pathway dissection
Presynaptic receptor subtyping
Intermediate potency rank in vascular model
Tissue-specific presynaptic receptor characterization
Sustained peptide exposure assays
Extended peptide sequence stability
Degradation kinetics in experimental system

Technical Documentation Hub

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39 linked technical documents
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